瑞舒伐他汀
描述
瑞舒伐他汀钙是一种他汀类药物,用于预防心血管疾病和治疗脂质异常。它以 Crestor 等品牌名称销售。 瑞舒伐他汀钙通过抑制 HMG-CoA 还原酶发挥作用,该酶是肝脏中的一种酶,在胆固醇的产生中起着至关重要的作用 。 这种药物口服服用,通常与饮食改变、运动和减肥一起处方,以提高其疗效 .
作用机制
科学研究应用
瑞舒伐他汀钙具有广泛的科学研究应用。 在医学上,它用于降低胆固醇水平并降低心血管疾病的风险 。在化学中,它作为研究他汀类药物及其与酶相互作用的模型化合物。 在生物学中,它用于研究胆固醇代谢的分子机制及其对细胞功能的影响 。 此外,瑞舒伐他汀钙用于制药行业开发和优化配方,以提高生物利用度和治疗效果 .
生化分析
Biochemical Properties
Rosuvastatin works by inhibiting 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase , the rate-limiting enzyme responsible for producing cholesterol in humans . This interaction reduces the production of cholesterol, low-density lipoprotein (LDL), and very low-density lipoprotein (VLDL) .
Cellular Effects
Rosuvastatin has been shown to induce modest changes in immunologic and metabolic measures in normocholesterolemic subjects . It can increase proinflammatory cytokines (IFN-γ, IL-1β, IL-5, IL-6, and TNF-α) and peripheral blood neutrophil frequency, and decrease activated Treg frequency . It also influences cell function by affecting erythrocyte indices, glucose-regulatory hormones, CD8+ T cells, and haptoglobin .
Molecular Mechanism
Rosuvastatin exerts its effects at the molecular level by competitively inhibiting HMG-CoA reductase . This inhibition prevents the conversion of HMG-CoA to mevalonic acid, a crucial step in cholesterol synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, rosuvastatin has shown a small accumulation with repeated dosing . It achieves maximum plasma concentration at a median of 5 hours under fasting conditions following single and multiple doses . The overall mean total clearance of the drug in Caucasian subjects was 1.7-fold higher than that in healthy Chinese subjects .
Dosage Effects in Animal Models
In animal models, high doses of rosuvastatin have been associated with premature death in mice with a hypercholesterolemic diet . Doses from 2.5 to 5 mg/kg/day induced morphological and functional alterations in mitochondria but these hypercholesterolemic animals survived longer .
Metabolic Pathways
Rosuvastatin is not extensively metabolized; approximately 10% of a radiolabeled dose is recovered as a metabolite . It undergoes minimal metabolism via the cytochrome P450 system .
Transport and Distribution
Rosuvastatin is 88% bound to plasma proteins, mostly albumin . This binding is reversible and independent of plasma concentrations . It is also transported and distributed within cells and tissues .
Subcellular Localization
准备方法
合成路线和反应条件: 瑞舒伐他汀钙的制备涉及多个合成步骤。一种常用的方法包括嘧啶衍生物与内酯中间体的缩合,然后是水解和盐形成。 反应条件通常包括使用有机溶剂,如甲苯和试剂,如亚磷酸三甲酯 .
工业生产方法: 对于工业生产,该过程被放大以确保高产率和纯度。制备方法包括使用结晶技术以获得瑞舒伐他汀的钙盐。 还开发了自动化样品制备方法,以确保瑞舒伐他汀钙片剂的含量均匀性和测定 .
化学反应分析
反应类型: 瑞舒伐他汀钙会发生各种化学反应,包括氧化、还原和取代。 一个值得注意的反应是在不同的溶剂条件下将其降解为瑞舒伐他汀内酯 .
常用试剂和条件: 这些反应中常用的试剂包括用于碱性条件的氢氧化钠和用于酸性条件的盐酸。 瑞舒伐他汀钙降解为其内酯形式受溶剂基质的影响,非质子溶剂有利于正向反应,而酸性水溶剂有利于逆反应 .
形成的主要产物: 瑞舒伐他汀钙降解形成的主要产物是瑞舒伐他汀内酯。 这种转化是通过分子内酯化机制,然后将质子转移到溶剂中进行的 .
相似化合物的比较
属性
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/b10-9+/t16-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRHUIZQVSMCRT-VEUZHWNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
147098-20-2 (Calcium) | |
Record name | Rosuvastatin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287714414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8048492 | |
Record name | Rosuvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Rosuvastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water, 8.86e-02 g/L | |
Record name | Rosuvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01098 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rosuvastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Rosuvastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Rosuvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low density lipoprotein (LDL) receptors which increases hepatic uptake of LDL. Rosuvastatin also inhibits hepatic synthesis of very low density lipoprotein (VLDL). The overall effect is a decrease in plasma LDL and VLDL. In vitro and in vivo animal studies also demonstrate that rosuvastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. This includes improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins have also been found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an important role in leukocyte trafficking and in T cell activation. Rosuvastatin exerts an anti-inflammatory effect on rat mesenteric microvascular endothelium by attenuating leukocyte rolling, adherence and transmigration. The drug also modulates nitric oxide synthase (NOS) expression and reduces ischemic-reperfusion injuries in rat hearts. Rosuvastatin increases the bioavailability of nitric oxide by upregulating NOS and by increasing the stability of NOS through post-transcriptional polyadenylation. It is unclear as to how rosuvastatin brings about these effects though they may be due to decreased concentrations of mevalonic acid., Crestor is a selective and competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl coenzyme A to mevalonate, a precursor of cholesterol. In vivo studies in animals, and in vitro studies in cultured animal and human cells have shown rosuvastatin to have a high uptake into, and selectivity for, action in the liver, the target organ for cholesterol lowering. In in vivo and in vitro studies, rosuvastatin produces its lipid-modifying effects in two ways. First, it increases the number of hepatic LDL receptors on the cell-surface to enhance uptake and catabolism of LDL. Second, rosuvastatin inhibits hepatic synthesis of VLDL, which reduces the total number of VLDL and LDL particles. | |
Record name | Rosuvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01098 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rosuvastatin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7317 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
287714-41-4 | |
Record name | Rosuvastatin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=287714-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rosuvastatin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0287714414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rosuvastatin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01098 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Rosuvastatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8048492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-[4-(4-Fluorophenyl)-6-(1-methylethyl)-2-(methyl-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ROSUVASTATIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/413KH5ZJ73 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Rosuvastatin | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7317 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Rosuvastatin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015230 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Rosuvastatin?
A1: Rosuvastatin is a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. [, , ] By inhibiting this enzyme, Rosuvastatin effectively lowers cholesterol levels in the blood, particularly low-density lipoprotein cholesterol (LDL-C), which is associated with cardiovascular disease.
Q2: How does Rosuvastatin's interaction with HMG-CoA reductase differ from other statins?
A2: Compared to other statins, Rosuvastatin exhibits a greater number of binding interactions with HMG-CoA reductase and possesses a high affinity for the enzyme's active site. [] This results in potent inhibition of cholesterol synthesis.
Q3: Beyond cholesterol lowering, what are some other effects of Rosuvastatin observed in research?
A3: Research suggests that Rosuvastatin may have pleiotropic effects, meaning it influences multiple pathways beyond its primary target. Studies have observed effects on:
- Endothelial Function: Rosuvastatin may improve endothelial function, likely through increased nitric oxide bioavailability. [, , ]
- Inflammation: It has demonstrated anti-inflammatory effects, potentially by modulating cytokine production and reducing C-reactive protein levels. [, , , , ]
- Oxidative Stress: Some studies suggest Rosuvastatin may reduce oxidative stress, indicated by decreased levels of malondialdehyde-modified LDL. []
- Platelet Activity: Research indicates a potential role in reducing platelet activity, as evidenced by decreased mean platelet volume (MPV). []
- Matrix Remodeling: In vitro studies on human mesangial cells suggest Rosuvastatin might influence extracellular matrix remodeling by modulating metalloproteinases (MMPs). []
Q4: What is the molecular formula and weight of Rosuvastatin?
A4: The molecular formula of Rosuvastatin calcium, the salt form commonly used in medications, is (C22H27FN3O6S)2Ca. It has a molecular weight of 938.1 g/mol.
Q5: Are there any studies that utilize spectroscopic techniques to characterize Rosuvastatin?
A6: Yes, a study developed and validated a spectrophotometric method for the simultaneous estimation of Rosuvastatin calcium and Aspirin in bulk and pharmaceutical dosage forms. [] This method utilized specific wavelengths for analysis, offering a simple, rapid, and precise approach for quantification.
Q6: Has the structure of Rosuvastatin been modified to explore its SAR?
A7: While the provided research doesn't delve into specific Rosuvastatin analogs, it highlights that Rosuvastatin's structure contributes to its unique pharmacological properties. Its hydrophilicity, enhanced binding to HMG-CoA reductase compared to other statins, and selective uptake by the liver influence its potency and potential for drug interactions. [, , ]
Q7: How is Rosuvastatin absorbed and metabolized in the body?
A8: Rosuvastatin exhibits high oral bioavailability, primarily absorbed in the small intestine. [] It undergoes minimal metabolism, mainly by the cytochrome P450 enzyme CYP2C9, with limited involvement of CYP3A4. [] This minimal metabolism contributes to fewer drug-drug interactions compared to some other statins.
Q8: How is Rosuvastatin eliminated from the body?
A9: Approximately 90% of Rosuvastatin is excreted unchanged, primarily in the feces via biliary excretion, with a smaller portion eliminated in the urine. []
Q9: Which transporters play a role in the absorption, distribution, and elimination of Rosuvastatin?
A9: Research highlights the involvement of several transporters in Rosuvastatin's disposition:
- Uptake Transporters: Organic anion transporting polypeptides (OATPs), particularly OATP1B1 and OATP1B3, facilitate its uptake into hepatocytes. [, , ]
- Efflux Transporters: Breast cancer resistance protein (BCRP) contributes to both intestinal absorption and biliary/renal elimination. [, , ] Multidrug resistance-associated protein 2 (MRP2) also plays a role in its biliary excretion. []
Q10: Do genetic variations in these transporters influence Rosuvastatin's pharmacokinetics?
A11: Yes, variations in genes encoding these transporters, notably SLCO1B1 (OATP1B1) and ABCG2 (BCRP), contribute to interindividual variability in Rosuvastatin exposure. [] For example, individuals carrying certain genetic variants may experience higher systemic exposure to Rosuvastatin, necessitating dose adjustments.
Q11: Are there any known drug interactions involving Rosuvastatin and transporters?
A12: Yes, a study demonstrated that Eltrombopag, a thrombopoietin receptor agonist, significantly inhibits BCRP-mediated transport of Rosuvastatin in the small intestine, leading to increased Rosuvastatin plasma concentrations. []
Q12: What types of preclinical models have been used to evaluate the efficacy and safety of Rosuvastatin?
A12: Researchers have employed various in vitro and in vivo models to investigate Rosuvastatin, including:
- Cell Lines: Studies have used human cell lines, such as INS-1 832/13 cells (pancreatic beta-cell model) and PC12 cells (rat pheochromocytoma cell line), to investigate the effects of Rosuvastatin on insulin secretion and protection against hypoxia/reoxygenation-induced injury, respectively. [, ]
- Animal Models: Rodent models, particularly rats and hamsters, have been utilized to evaluate the efficacy and toxicity of Rosuvastatin in both normal and high-fat, high-cholesterol diet-induced dyslipidemia. [, ] Porcine models have also been employed to investigate the cardioprotective effects of Rosuvastatin in the context of ischemia/reperfusion injury. []
Q13: What are the key clinical trial findings regarding the efficacy of Rosuvastatin in managing dyslipidemia?
A13: Several clinical trials have demonstrated the efficacy of Rosuvastatin in lowering LDL-C and improving the lipid profile:
- Comparative Studies: Studies like COMETS and RADAR showed that Rosuvastatin, at equivalent doses, achieved greater reductions in LDL-C and improved LDL-C/HDL-C ratio compared to Atorvastatin in patients with metabolic syndrome and cardiovascular disease, respectively. [, ]
- Dose-Response: A 52-week trial revealed that both 5 mg and 10 mg doses of Rosuvastatin led to significantly greater LDL-C reductions compared to 20 mg of Pravastatin or Simvastatin. [] This trial highlighted the potency of Rosuvastatin in achieving lipid-lowering goals.
- High-Risk Patients: A study focusing on high-risk dyslipidemic patients affirmed the superior efficacy of Rosuvastatin compared to Atorvastatin in reducing LDL-C and total cholesterol. []
Q14: Have any clinical trials explored the potential benefits of Rosuvastatin beyond lipid lowering?
A15: Yes, the JUPITER trial evaluated the use of Rosuvastatin in primary prevention of cardiovascular events in individuals with elevated high-sensitivity C-reactive protein (hs-CRP) but normal LDL-C levels. [, ] This landmark study found that Rosuvastatin significantly reduced the risk of major cardiovascular events, emphasizing its potential benefit beyond traditional lipid management.
Q15: Which biomarkers have been investigated in conjunction with Rosuvastatin treatment?
A15: Research on Rosuvastatin frequently assesses biomarkers related to:
- Lipid Profile: Total cholesterol, LDL-C, HDL-C, triglycerides, and apolipoproteins are routinely measured to evaluate lipid-lowering efficacy. [, , , , ]
- Inflammation: Markers like hs-CRP, TNF-α, IL-6, and IL-18 provide insights into Rosuvastatin's anti-inflammatory effects. [, , , , ]
- Endothelial Function: Flow-mediated dilation (FMD) is commonly used to assess endothelial function improvement with Rosuvastatin. [, ]
- Platelet Activity: Mean platelet volume (MPV) serves as a marker for platelet activation and has been studied in relation to Rosuvastatin. []
- Kidney Function: Serum creatinine, cystatin C, and urinary albumin excretion rates are monitored in studies evaluating Rosuvastatin's effects on kidney function. []
- Oxidative Stress: Malondialdehyde-modified LDL (MDA-LDL) is sometimes measured to assess the impact of Rosuvastatin on oxidative stress. []
Q16: What analytical techniques are commonly used in Rosuvastatin research?
A16: Various analytical methods are employed in Rosuvastatin research, including:
- Spectrophotometry: This technique is used for quantifying Rosuvastatin in both bulk and pharmaceutical formulations, as demonstrated by a study that developed a spectrophotometric method for simultaneous estimation of Rosuvastatin and Aspirin. []
- High-Performance Liquid Chromatography (HPLC): This method, often coupled with mass spectrometry (LC-MS/MS), allows for sensitive and specific measurement of Rosuvastatin and its metabolites in biological samples. [, ]
- Immunoassays: Enzyme-linked immunosorbent assay (ELISA) is utilized to quantify protein biomarkers, such as cytokines and adhesion molecules, in studies investigating the pleiotropic effects of Rosuvastatin. [, ]
- Flow Cytometry: This technique is employed to analyze cell populations and surface markers, including the assessment of endothelial progenitor cells (EPCs), which are relevant in studies investigating the effects of Rosuvastatin on endothelial function. []
Q17: What is the significance of dissolution and solubility studies in Rosuvastatin research?
A18: Dissolution and solubility studies are essential in understanding Rosuvastatin's bioavailability and overall efficacy. As a poorly water-soluble drug, its dissolution rate directly impacts its absorption and therapeutic effect. [] Research focuses on formulation strategies, such as solid dispersions, to enhance the dissolution rate and improve bioavailability. []
Q18: Why is analytical method validation crucial in Rosuvastatin research?
A19: Accurate and reliable quantification of Rosuvastatin and relevant biomarkers is paramount in research. Analytical method validation ensures that the methods used meet specific criteria for accuracy, precision, specificity, linearity, and robustness. This rigorous validation process ensures the reliability and reproducibility of research findings. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。